molecular formula C17H28N2O B2557248 3-(1-(4-(Isopropylamino)phenyl)piperidin-4-yl)propan-1-ol CAS No. 865075-37-2

3-(1-(4-(Isopropylamino)phenyl)piperidin-4-yl)propan-1-ol

Cat. No.: B2557248
CAS No.: 865075-37-2
M. Wt: 276.424
InChI Key: KNKZDNVPNKHSIT-UHFFFAOYSA-N
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Description

3-(1-(4-(Isopropylamino)phenyl)piperidin-4-yl)propan-1-ol is a piperidine-derived compound featuring a propan-1-ol chain at the 4-position of the piperidine ring and a 4-(isopropylamino)phenyl substituent at the 1-position. The isopropylamino group contributes electron-donating properties, while the hydroxyl group enhances hydrophilicity.

Properties

IUPAC Name

3-[1-[4-(propan-2-ylamino)phenyl]piperidin-4-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-14(2)18-16-5-7-17(8-6-16)19-11-9-15(10-12-19)4-3-13-20/h5-8,14-15,18,20H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKZDNVPNKHSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)N2CCC(CC2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(Isopropylamino)phenyl)piperidin-4-yl)propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Isopropylamino Group: The isopropylamino group is introduced via a substitution reaction, where an isopropylamine reacts with a suitable intermediate.

    Attachment of the Propanol Chain: The final step involves the addition of the propanol chain to the piperidine ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-(Isopropylamino)phenyl)piperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and amines are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-(1-(4-(Isopropylamino)phenyl)piperidin-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(1-(4-(Isopropylamino)phenyl)piperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The isopropylamino group and piperidine ring play crucial roles in its binding affinity and activity. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol
  • Structural Differences: Replaces the isopropylamino group with a methylsulfonyl (-SO₂CH₃) moiety on the phenyl ring.
  • The propyl chain on piperidine may increase lipophilicity .
1-(2-tert-butylquinolin-4-yl)-3-(piperidin-4-yl)propan-1-ol
  • Structural Differences: Substitutes the phenyl ring with a bulky tert-butylquinoline system.
  • Implications: The quinoline’s aromaticity and tert-butyl group enhance hydrophobicity, likely affecting blood-brain barrier penetration. The rigid planar structure may facilitate intercalation or hydrophobic binding .

Heterocyclic Core Modifications

1-[4-[3-(4-Phenylpiperazin-1-yl)propoxy]phenyl]propan-1-ol
  • Structural Differences : Replaces piperidine with a piperazine ring and introduces a phenylpiperazine-propoxy linker.
  • The propoxy chain extends molecular length, which could influence binding pocket interactions .
3-((1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)(methyl)amino)propan-1-ol
  • Structural Differences: Incorporates a 1,2,4-oxadiazole heterocycle and methylamino group.
  • Implications: Oxadiazole improves metabolic stability and hydrogen-bonding capacity. The methylamino group may reduce steric hindrance compared to isopropylamino .

Functional Group and Chain Alterations

3-(4-Methylpiperazin-1-yl)propan-1-ol
  • Structural Differences: Simplifies the structure by replacing the phenyl-isopropylamino group with a methylpiperazine.
  • Implications : The methylpiperazine enhances water solubility but reduces aromatic interactions. The shorter chain may limit target engagement .
1-(3-Hydroxypropyl)-4-methylpiperazinediium
  • Structural Differences : Features a quaternary ammonium center and lacks the phenyl ring.
  • Implications : The charged nitrogen increases hydrophilicity, making it unsuitable for CNS penetration but ideal for peripheral targets .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₇H₂₈N₂O 276.42 4-(Isopropylamino)phenyl, propan-1-ol Moderate lipophilicity, basic NH group
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol C₁₅H₂₃NO₃S 297.41 Methylsulfonylphenyl, propyl Electron-withdrawing, higher stability
1-[4-[3-(4-Phenylpiperazin-1-yl)propoxy]phenyl]propan-1-ol C₂₂H₃₀N₂O₂ 366.49 Phenylpiperazine, propoxy High flexibility, increased solubility
3-((1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)(methyl)amino)propan-1-ol C₁₄H₂₆N₄O₂ 282.38 Oxadiazole, methylamino Metabolic stability, hydrogen bonding
1-(2-tert-butylquinolin-4-yl)-3-(piperidin-4-yl)propan-1-ol C₂₃H₃₄N₂O 366.54 tert-butylquinoline High hydrophobicity, rigid structure

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups: The target compound’s isopropylamino group may favor interactions with receptors requiring basic, electron-rich motifs, whereas sulfonyl or oxadiazole substituents (e.g., ) could enhance stability or target polar residues.
  • Heterocyclic Flexibility : Piperidine-based compounds (target, ) offer moderate rigidity, while piperazine derivatives () provide flexibility, affecting conformational adaptability during binding.
  • Hydrophobic vs. Hydrophilic Balance: Bulky groups like tert-butylquinoline () improve membrane permeability but may reduce aqueous solubility, whereas hydroxyl or quaternary ammonium groups () enhance solubility at the expense of CNS penetration.

Biological Activity

3-(1-(4-(Isopropylamino)phenyl)piperidin-4-yl)propan-1-ol, with CAS Number 865075-37-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C17H28N2O, and it has a molecular weight of 276.43 g/mol. This compound features a piperidine ring and an isopropylamino group, which are critical for its interaction with biological targets.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in the context of dopamine and serotonin receptors. The presence of the piperidine moiety suggests potential interactions with various receptor types, including D2-like dopamine receptors. Such interactions are crucial for developing therapeutic agents aimed at treating neurological disorders.

Antidepressant and Anxiolytic Effects

Studies have shown that compounds similar to this compound exhibit antidepressant and anxiolytic properties. For instance, in animal models, these compounds have been associated with increased locomotor activity and reduced anxiety-like behaviors, suggesting their potential utility in treating mood disorders.

Antitumor Activity

Recent investigations into the antitumor activity of related compounds reveal promising results. In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines, including those resistant to standard therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Case Studies

  • Dopamine Receptor Modulation : A study evaluating the binding affinity of similar compounds to dopamine receptors found that modifications to the piperidine structure significantly enhanced receptor selectivity and potency. This finding underscores the importance of structural optimization in drug design.
  • Cytotoxicity in Cancer Cells : In a series of experiments involving human leukemia cells, derivatives were shown to exhibit IC50 values in the low micromolar range, indicating substantial cytotoxic effects compared to standard chemotherapeutic agents.

Data Table: Biological Activities

Activity TypeModel/Cell LineIC50 (µM)Reference
AntidepressantMouse Forced Swim TestN/A
AnxiolyticElevated Plus MazeN/A
Antitumor (Leukemia)CEM Cell Line0.13 ± 0.06
CytotoxicityVarious Cancer Cell LinesLow Micromolar

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